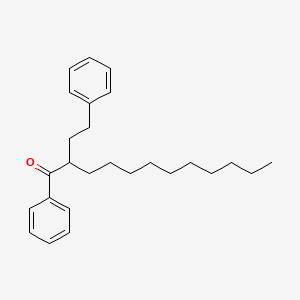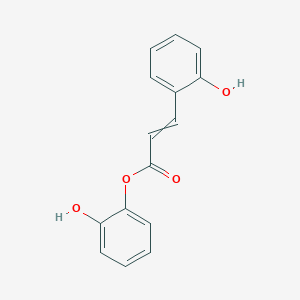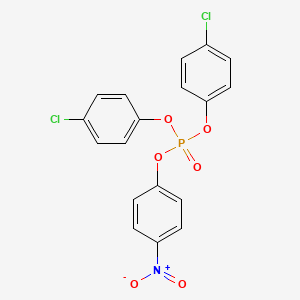![molecular formula C14H30N2OSSi B15165890 Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]- CAS No. 184711-90-8](/img/structure/B15165890.png)
Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-[2-(ethenyloxy)ethyl]-N’-[3-(triethylsilyl)propyl]- is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure, resulting in the general formula SC(NH2)2.
Métodos De Preparación
The synthesis of thiourea derivatives typically involves the reaction of amines with carbon disulfide or isocyanates. For the compound , a common synthetic route includes the reaction of 2-(ethenyloxy)ethylamine with 3-(triethylsilyl)propyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the thiourea bond .
Industrial production methods for thiourea derivatives often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Thiourea, N-[2-(ethenyloxy)ethyl]-N’-[3-(triethylsilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfinyl and sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve the conversion of the thiocarbonyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild temperatures, organic solvents, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiourea derivatives .
Aplicaciones Científicas De Investigación
Thiourea, N-[2-(ethenyloxy)ethyl]-N’-[3-(triethylsilyl)propyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of thiourea, N-[2-(ethenyloxy)ethyl]-N’-[3-(triethylsilyl)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. For example, its inhibition of acetylcholinesterase involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby affecting neurotransmission .
Comparación Con Compuestos Similares
Thiourea, N-[2-(ethenyloxy)ethyl]-N’-[3-(triethylsilyl)propyl]- can be compared with other thiourea derivatives such as:
Thiourea (SC(NH2)2): The parent compound, which lacks the specific substituents found in the compound , resulting in different chemical properties and applications.
N,N’-Disubstituted thioureas: These compounds have various substituents on the nitrogen atoms, leading to diverse biological activities and uses in organic synthesis.
Isothioureas: These derivatives have the sulfur atom bonded to a different carbon atom, resulting in distinct reactivity and applications.
Propiedades
Número CAS |
184711-90-8 |
|---|---|
Fórmula molecular |
C14H30N2OSSi |
Peso molecular |
302.55 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethyl)-3-(3-triethylsilylpropyl)thiourea |
InChI |
InChI=1S/C14H30N2OSSi/c1-5-17-12-11-16-14(18)15-10-9-13-19(6-2,7-3)8-4/h5H,1,6-13H2,2-4H3,(H2,15,16,18) |
Clave InChI |
VMDLGBCRUXGTKY-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CCCNC(=S)NCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1)](/img/structure/B15165812.png)
![4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol](/img/structure/B15165827.png)

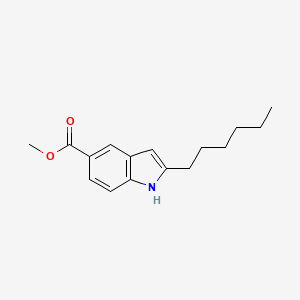
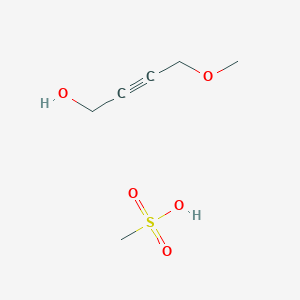
![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)
![2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-](/img/structure/B15165847.png)
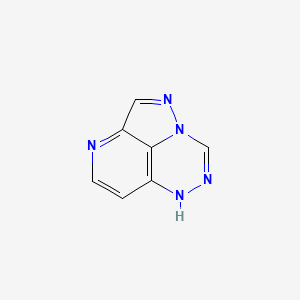
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)

